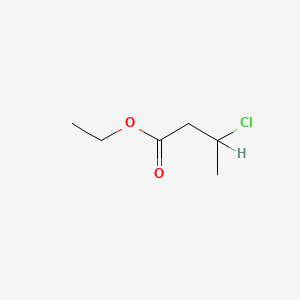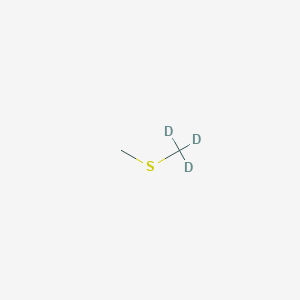
1,3-Dimethyl-6-formyluracil
Descripción general
Descripción
Molecular Structure Analysis
DMFU has the molecular formula C7H8N2O3 with a molecular weight of 168.15 g/mol . Its structure consists of a uracil ring with methyl and formyl substituents.
Chemical Reactions Analysis
The chemical reactivity of DMFU depends on its tautomeric forms. It can exist as nitrone–enamine (Tautomer A) or oxime–imine (Tautomer B) forms . Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Conjugates
“1,3-Dimethyl-6-formyluracil” has been used in the synthesis of new conjugates with quinolizidine alkaloids like (–)-cytisine and thermopsin . These conjugates have shown potential in cytotoxic studies against various cell lines, indicating their possible application in developing new anticancer drugs.
Anticancer Drug Research
The compound’s derivatives have been studied for their cytotoxic properties, particularly against cell lines such as HEK293, HepG2, and Jurkat . This research is crucial for the development of new pharmacological agents that could offer more effective and selective cancer treatments.
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of heterocyclic compounds containing a “1,3-Dimethyl-6-formyluracil” fragment . These studies are significant for the discovery of new antibiotics and antimicrobial agents.
Antioxidant Properties
The antioxidant capacity of compounds derived from “1,3-Dimethyl-6-formyluracil” is another area of interest . Antioxidants are important for protecting the body from oxidative stress, which can lead to various diseases, including cancer and heart disease.
Chemical Synthesis of Heterocyclic Compounds
“1,3-Dimethyl-6-formyluracil” serves as a key fragment in the synthesis of new heterocyclic compounds . These compounds have diverse applications, ranging from pharmaceuticals to materials science.
Mecanismo De Acción
Target of Action
1,3-Dimethyl-6-formyluracil is a synthetic compound that has been studied for its potential cytotoxic properties . The primary targets of this compound appear to be cancer cells, specifically lymphoblastic leukemia cells .
Mode of Action
It has been found that the compound can suppress the metabolic activity of lymphoblastic leukemia cells . This suggests that it may interact with cellular targets to disrupt metabolic processes, leading to cell death.
Biochemical Pathways
Given its observed cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Result of Action
The primary result of the action of 1,3-Dimethyl-6-formyluracil is the suppression of metabolic activity in lymphoblastic leukemia cells . This leads to a decrease in cell viability, indicating a potential use for this compound in cancer treatment.
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDGQXFKVFXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232205 | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-formyluracil | |
CAS RN |
83174-90-7 | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



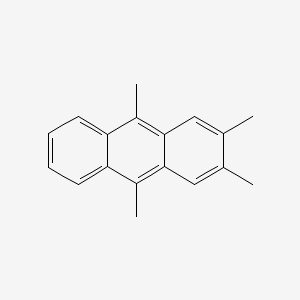
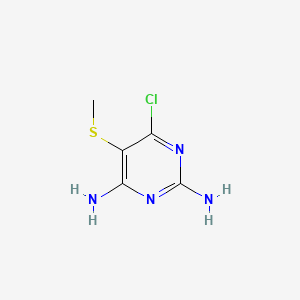
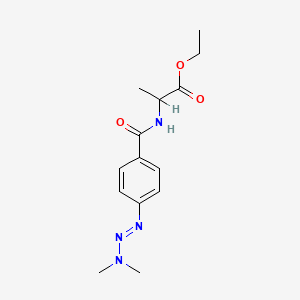
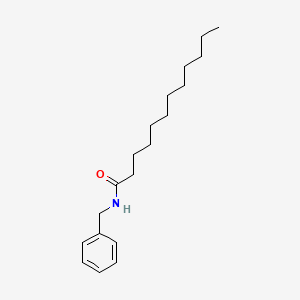
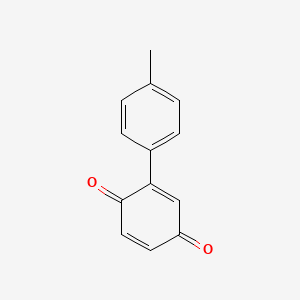


![Benz[f]isoquinoline](/img/structure/B1616488.png)
